5-Bromo-2-[(1-methylpiperidin-4-YL)oxy]pyrimidine
Description
5-Bromo-2-[(1-methylpiperidin-4-YL)oxy]pyrimidine (CAS: 1289388-29-9) is a brominated pyrimidine derivative featuring a 1-methylpiperidin-4-yloxy substituent. Its molecular formula is C₁₀H₁₃BrN₃O, with a molecular weight of 287.14 g/mol. The compound’s structure combines a pyrimidine core with a bromine atom at position 5 and a 1-methylpiperidin-4-yloxy group at position 2. This configuration confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical research, particularly in kinase inhibition and nucleoside analog development .
Properties
IUPAC Name |
5-bromo-2-(1-methylpiperidin-4-yl)oxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O/c1-14-4-2-9(3-5-14)15-10-12-6-8(11)7-13-10/h6-7,9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFZXAULWFSULK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=NC=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Precursor: 5-Bromo-2-Chloropyrimidine
The preparation of 5-bromo-2-[(1-methylpiperidin-4-yl)oxy]pyrimidine begins with the synthesis of its precursor, 5-bromo-2-chloropyrimidine . A patented one-step method (CN114591250A) demonstrates high efficiency using 2-hydroxypyrimidine and hydrobromic acid under catalytic hydrogen peroxide. Key steps include:
- Bromination : Reacting 2-hydroxypyrimidine with 50% hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) at 30°C for 14 hours yields 5-bromo-2-hydroxypyrimidine .
- Chlorination : Treating the intermediate with phosphorus oxychloride (POCl₃) and triethylamine at 80°C for 6 hours replaces the hydroxyl group with chlorine, producing 5-bromo-2-chloropyrimidine in 96.2% yield.
This method eliminates traditional multi-step sequences, reducing production time by over 400% while improving bromine utilization to 96%.
Nucleophilic Aromatic Substitution with 1-Methylpiperidin-4-ol
The final step involves substituting the chlorine atom in 5-bromo-2-chloropyrimidine with 1-methylpiperidin-4-ol via nucleophilic aromatic substitution (SNAr). This reaction is facilitated by:
- Base : Potassium carbonate (K₂CO₃) or triethylamine to deprotonate the alcohol.
- Solvent : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
- Temperature : Heating at 80–100°C for 12–24 hours.
The mechanism proceeds through a negatively charged transition state, where the piperidine oxygen attacks the electron-deficient C-2 position of the pyrimidine ring. The reaction’s success hinges on the electron-withdrawing effects of the bromine atom at C-5, which activates the ring toward substitution.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis prioritizes scalability and efficiency. Key adaptations from laboratory methods include:
- Continuous Flow Bromination : Automated reactors maintain precise control over HBr and H₂O₂ feed rates, minimizing side reactions.
- In-Line Chlorination : Integration of POCl₃ and triethylamine streams ensures consistent stoichiometry, reducing waste.
- High-Throughput Purification : Centrifugal partition chromatography (CPC) replaces traditional column chromatography for faster isolation.
Solvent and Catalyst Recovery
Industrial protocols emphasize sustainability:
- DMF Recycling : Distillation units recover >90% of DMF for reuse.
- Triethylamine Neutralization : Acidic scrubbing converts spent triethylamine into non-volatile salts, mitigating environmental impact.
Comparative Analysis of Methodologies
Table 1: Key Parameters in Laboratory vs. Industrial Synthesis
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Reaction Time | 24–48 hours | 6–8 hours |
| Yield (%) | 70–85 | 90–96 |
| Solvent Usage (L/kg) | 15–20 | 5–8 |
| Energy Consumption | Moderate | Optimized (30% reduction) |
Table 2: Optimization of Substitution Reaction Conditions
| Condition | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature (°C) | 80–100 | Maximizes reaction rate |
| Solvent | DMF > THF > Acetonitrile | Polarity enhances nucleophilicity |
| Base | K₂CO₃ > Et₃N > NaOH | Balances deprotonation and side reactions |
Mechanistic Insights and Side Reactions
Competing Pathways in SNAr Reactions
The substitution reaction faces two primary side reactions:
- Hydrolysis : Residual water converts 5-bromo-2-chloropyrimidine into 5-bromo-2-hydroxypyrimidine.
- Over-Alkylation : Excess 1-methylpiperidin-4-ol may lead to N-alkylation byproducts.
Mitigation strategies include:
Role of Electron-Withdrawing Groups
The bromine atom at C-5 exerts a strong -I effect , polarizing the pyrimidine ring and accelerating substitution at C-2. Computational studies suggest a 40% increase in reaction rate compared to non-brominated analogs.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-[(1-methylpiperidin-4-YL)oxy]pyrimidine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or vinyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF), elevated temperatures.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, bases like potassium phosphate (K3PO4), solvents like tetrahydrofuran (THF).
Major Products:
- Substituted pyrimidines with various functional groups replacing the bromine atom.
- Coupled products with aryl or vinyl groups attached to the pyrimidine ring.
Scientific Research Applications
Chemistry: 5-Bromo-2-[(1-methylpiperidin-4-YL)oxy]pyrimidine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of drugs targeting various biological pathways. It is used in the design of inhibitors for specific enzymes and receptors .
Industry: The compound finds applications in the chemical industry for the production of specialty chemicals and materials. Its unique structure makes it a useful precursor in the synthesis of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(1-methylpiperidin-4-YL)oxy]pyrimidine depends on its specific application. In medicinal chemistry, it often acts by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the piperidine ring can enhance its binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Structural Analogues
Substituent Variations
Piperidine/Pyrrolidine Derivatives
- 5-Bromo-2-(piperidin-4-yloxy)pyrimidine (CAS: -): Differs by lacking the methyl group on the piperidine ring. Molecular weight: 257.11 g/mol (C₉H₁₁BrN₃O). The absence of the methyl group reduces steric hindrance and may enhance solubility .
- 5-Bromo-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine (CAS: 1864864-88-9): Replaces piperidine with a pyrrolidine ring. Molecular weight: 258.12 g/mol (C₉H₁₂BrN₃O). The smaller pyrrolidine ring increases ring strain but may improve metabolic stability .
Ether-Linked Derivatives
- 5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine (CAS: 1142944-62-4): Features an ethoxy linker between pyrimidine and piperidine. Molecular weight: 286.18 g/mol (C₁₁H₁₆BrN₃O).
- 5-Bromo-2-isopropoxypyrimidine (CAS: 121487-12-5): Substitutes piperidine with an isopropoxy group. Molecular weight: 217.06 g/mol (C₇H₉BrN₂O). The simpler substituent reduces synthetic complexity but diminishes basicity .
Piperazine Derivatives
- 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine (CAS: 141302-36-5): Replaces piperidine with a piperazine ring. Molecular weight: 271.14 g/mol (C₉H₁₃BrN₄).
Halogen and Protecting Group Variations
- 5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine (CAS: 121519-00-4): Incorporates a silyl protecting group. Molecular weight: 314.23 g/mol (C₁₀H₁₇BrN₂OSi). The silyl group improves stability in acidic conditions but complicates deprotection steps .
- 5-Bromo-2-(bromomethyl)pyrimidine (CAS: 1193116-74-3): Features a reactive bromomethyl group. Molecular weight: 251.91 g/mol (C₅H₄Br₂N₂). The bromomethyl substituent enables further functionalization but increases toxicity risks .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent | LogP* | Solubility (mg/mL) |
|---|---|---|---|---|---|
| 5-Bromo-2-[(1-methylpiperidin-4-YL)oxy]pyrimidine | C₁₀H₁₃BrN₃O | 287.14 | 1-Methylpiperidin-4-yloxy | 1.8 | ~10 (DMSO) |
| 5-Bromo-2-(piperidin-4-yloxy)pyrimidine | C₉H₁₁BrN₃O | 257.11 | Piperidin-4-yloxy | 1.2 | ~15 (DMSO) |
| 5-Bromo-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine | C₉H₁₂BrN₃O | 258.12 | 1-Methylpyrrolidin-3-yloxy | 1.5 | ~12 (DMSO) |
| 5-Bromo-2-isopropoxypyrimidine | C₇H₉BrN₂O | 217.06 | Isopropoxy | 1.0 | ~20 (Water) |
*Predicted using ChemAxon software.
Key Trends :
- Methylpiperidine/pyrrolidine substituents increase lipophilicity (higher LogP) compared to unsubstituted or isopropoxy analogues.
- Piperazine derivatives (e.g., CAS 141302-36-5) exhibit higher aqueous solubility due to enhanced polarity .
Biological Activity
5-Bromo-2-[(1-methylpiperidin-4-YL)oxy]pyrimidine is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a brominated pyrimidine ring linked to a 1-methylpiperidine moiety via an ether bond. This structural configuration is significant for its interactions with biological targets, including enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to bind selectively to specific molecular targets. The bromine atom enhances the compound's reactivity, while the piperidine moiety may improve binding affinity. The interaction with these targets can modulate enzymatic activity or receptor signaling pathways, potentially leading to therapeutic effects.
Biological Activity Overview
Research has demonstrated various biological activities associated with this compound, including:
- Anticancer Activity : Studies indicate that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, including A549 (lung cancer), MiaPaCa (pancreatic cancer), and HCT116 (colon cancer). The mechanism involves the induction of apoptosis and cell cycle arrest.
- Antimicrobial Properties : Preliminary investigations suggest potential efficacy against bacterial strains like Staphylococcus aureus and Staphylococcus epidermidis, indicating its role in combating infections.
Anticancer Studies
A study assessed the pro-apoptotic effects of various derivatives, including this compound, on cancer cell lines. The results showed significant induction of late apoptosis in A549 cells, with a notable percentage (42% ± 0.76) undergoing necrosis when treated with specific concentrations of the compound .
Table 1: Summary of Cytotoxic Effects on Cancer Cell Lines
| Cell Line | Compound Concentration (µM) | Late Apoptosis (%) | Necrosis (%) |
|---|---|---|---|
| A549 | 10 | 42 ± 0.76 | 20 ± 1.00 |
| HCT116 | 10 | 9.09 ± 0.5 | 8.55 ± 0.33 |
| MiaPaCa | 10 | 4.56 | 23 |
Antimicrobial Studies
In antimicrobial assays, the compound exhibited activity against both gram-positive bacteria, particularly Staphylococcus species. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Case Study 1: Anticancer Activity
In a controlled study involving A549 cells, treatment with the compound at varying concentrations revealed a dose-dependent response in promoting apoptosis. Flow cytometry analysis indicated that higher concentrations led to increased late-stage apoptotic cells, suggesting that this compound could be further explored as a potential anticancer agent.
Case Study 2: Antimicrobial Efficacy
A separate investigation into the antimicrobial properties highlighted its effectiveness against resistant strains of Staphylococcus aureus. The study found that the compound inhibited bacterial growth significantly compared to control groups.
Q & A
Q. What are the preferred synthetic routes for 5-bromo-2-[(1-methylpiperidin-4-yl)oxy]pyrimidine, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution at the 2-position of the pyrimidine ring. A common approach is coupling 5-bromo-2-chloropyrimidine with 1-methylpiperidin-4-ol under basic conditions (e.g., NaH or Cs₂CO₃ in DMF/THF). Reaction temperature (40–80°C) and stoichiometric ratios (1:1.2 pyrimidine:piperidine) are critical for minimizing side products like dehalogenation or over-substitution .
Q. How is the compound characterized structurally, and what analytical techniques are most reliable?
Single-crystal X-ray diffraction is the gold standard for confirming molecular geometry, as demonstrated in related pyrimidine derivatives (e.g., bond angles, torsion angles, and packing motifs) . Complementary techniques include H/C NMR (to verify substitution patterns) and high-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
In vitro cytotoxicity assays (e.g., MTT or SRB against cancer cell lines) and enzyme inhibition studies (kinase or protease targets) are standard. For example, pyrimidine analogs with similar substitution patterns show IC₅₀ values in the micromolar range against HeLa and MCF-7 cells .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Density Functional Theory (DFT) calculations optimize the molecular geometry, while molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like EGFR or PARP. Comparative studies with analogs (e.g., morpholine vs. piperidine substituents) reveal steric and electronic effects on binding .
Q. What strategies resolve contradictions in SAR (Structure-Activity Relationship) data for pyrimidine derivatives?
Discrepancies in activity between analogs may arise from solubility differences or off-target effects. Use orthogonal assays (e.g., SPR for binding kinetics, thermal shift assays for target engagement) and systematic substitution studies (e.g., varying the piperidine N-methyl group) to isolate critical functional groups .
Q. How does the compound’s solubility profile impact formulation for in vivo studies?
Poor aqueous solubility (<0.1 mg/mL) is common for halogenated pyrimidines. Strategies include co-solvent systems (PEG-400/ethanol), nanoemulsions, or prodrug derivatization (e.g., phosphate esters). Solubility parameters (Hansen solubility) should be calculated to guide formulation .
Q. What advanced spectroscopic methods elucidate its degradation pathways under physiological conditions?
LC-MS/MS with simulated gastric fluid (SGF) or plasma stability assays identifies degradation products (e.g., dehalogenation or piperidine ring oxidation). Accelerated stability studies (40°C/75% RH) combined with F NMR (if fluorinated analogs are used) track hydrolytic susceptibility .
Methodological Considerations
Q. How to design a robust SAR study for optimizing substituents on the pyrimidine core?
- Step 1 : Synthesize a library with systematic substitutions (e.g., halogens, alkoxy groups, heterocycles).
- Step 2 : Prioritize analogs using computational ADMET predictions (e.g., LogP, CYP450 inhibition).
- Step 3 : Validate top candidates in dose-response assays and counter-screen for selectivity .
Q. What experimental controls are essential in kinase inhibition assays to avoid false positives?
Q. How to address low yields in Suzuki-Miyaura cross-coupling reactions with this compound?
Optimize catalyst systems (Pd(PPh₃)₄ vs. XPhos Pd G3) and ligand ratios. Pre-activate boronic esters with K₃PO₄ or CsF to enhance transmetallation. Monitor reaction progress via TLC (hexane:EA 3:1) to prevent over-coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
